molecular formula C11H19NO3 B1321508 Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 663172-78-9

Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B1321508
CAS No.: 663172-78-9
M. Wt: 213.27 g/mol
InChI Key: UCFRPUSUNQPJRS-UHFFFAOYSA-N
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Description

Nomenclature and Structural Taxonomy

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for bicyclic systems containing heteroatoms. The azabicyclo[3.2.0]heptane designation indicates a seven-membered bicyclic system where the nitrogen atom serves as the bridgehead, with the numbers in brackets representing the number of atoms in each bridge excluding the bridgehead atoms. The "3.2.0" notation specifically describes a bicyclic system with three atoms in the first bridge, two atoms in the second bridge, and zero atoms in the third bridge, creating an asymmetric bicyclic structure.

The compound exists in multiple stereoisomeric forms, including the (1R,5S) and (1R,5S,6R) configurations, as documented in chemical databases. These stereoisomers exhibit distinct three-dimensional arrangements of atoms around the chiral centers, which can significantly influence their chemical and biological properties. The stereochemical complexity adds another layer to the compound's structural classification, requiring careful consideration of absolute configuration when discussing specific applications or synthetic pathways.

Structural Parameter Value Reference
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Chemical Abstracts Service Number 21892932
International Chemical Identifier Key NEOIOGUWEUTYIH-UHFFFAOYSA-N
European Community Number 875-474-2

Historical Context in Azabicyclic Chemistry

The development of azabicyclic chemistry has been driven by the recognition that incorporating nitrogen atoms into bicyclic frameworks can dramatically alter molecular properties and biological activities. The azabicyclo[3.2.0]heptane core system represents a relatively recent addition to the arsenal of synthetic heterocyclic compounds, emerging from efforts to explore novel structural motifs that combine conformational rigidity with synthetic accessibility. The historical progression of azabicyclic chemistry has been marked by the systematic exploration of different ring sizes and bridging patterns, with the [3.2.0] system offering unique advantages in terms of synthetic manipulation and structural diversity.

Early research in azabicyclic chemistry focused primarily on naturally occurring alkaloids that contained bicyclic nitrogen-containing ring systems, such as the indolizidine and pyrrolizidine alkaloids. These natural products demonstrated the potential for azabicyclic frameworks to exhibit significant biological activities, spurring synthetic efforts to develop methods for constructing related artificial systems. The azabicyclo[3.2.0]heptane framework emerged as a particularly attractive target due to its structural relationship to other biologically active azabicyclic systems while offering opportunities for systematic structural modification.

The synthetic methodology for constructing azabicyclo[3.2.0]heptane derivatives has evolved significantly over the past several decades, with researchers developing increasingly sophisticated approaches to control stereochemistry and introduce functional groups at specific positions. These methodological advances have enabled the preparation of compounds like this compound with high levels of structural precision and stereochemical control.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position in heterocyclic chemistry research due to its potential applications as a synthetic intermediate and its role in structure-activity relationship studies. The compound's unique structural features make it particularly valuable for exploring the effects of conformational restriction on molecular properties, as the rigid bicyclic framework constrains the spatial arrangement of functional groups in ways that can enhance selectivity and potency in biological systems.

Research into azabicyclic systems has demonstrated their utility in medicinal chemistry applications, where the conformational constraints imposed by the bicyclic framework can lead to improved pharmacological properties. The specific structural features of this compound, including the hydroxyl group and the protected amino function, provide multiple opportunities for further chemical modification and optimization. This versatility has made the compound an attractive target for researchers seeking to develop new therapeutic agents or chemical tools.

The compound's significance extends beyond its immediate synthetic utility to encompass its role in advancing fundamental understanding of heterocyclic chemistry. Studies of azabicyclic systems like the azabicyclo[3.2.0]heptane framework have contributed to broader insights into the relationship between molecular structure and chemical reactivity, particularly in the context of ring strain and conformational effects on reaction pathways.

Structural Relationship to Other Azabicyclic Systems

This compound shares structural similarities with several other important azabicyclic systems, while maintaining its own distinct characteristics. The compound can be compared to related azabicyclic frameworks such as the azabicyclo[3.1.0]hexane system found in natural products like azinomycin and ficellomycin, which also feature nitrogen-containing bicyclic cores but with different ring sizes and bridging patterns.

The relationship to other azabicyclic systems extends to compounds such as the azabicyclo[3.2.1]octane derivatives, which have been extensively studied for their biological activities and synthetic accessibility. While these systems differ in overall ring size and bridging patterns, they share the common feature of incorporating nitrogen atoms into rigid bicyclic frameworks, leading to similar considerations regarding conformational effects and synthetic strategies.

Azabicyclic System Ring Structure Key Features Reference
Azabicyclo[3.2.0]heptane 7-membered bicyclic Current compound class
Azabicyclo[3.1.0]hexane 6-membered bicyclic Found in azinomycin
Azabicyclo[3.2.1]octane 8-membered bicyclic Extensively studied scaffold
Azabicyclo[3.1.1]heptane 7-membered bicyclic Alternative bridging pattern

The structural relationships between these systems provide insights into the general principles governing azabicyclic chemistry and highlight the unique position of the azabicyclo[3.2.0]heptane framework. The [3.2.0] bridging pattern creates a distinctive molecular geometry that influences both the chemical reactivity and the potential biological activities of derivatives like this compound. Understanding these relationships is crucial for predicting the properties of new azabicyclic compounds and for designing synthetic strategies that take advantage of the unique features of each system.

Recent advances in synthetic methodology have enabled the preparation of complex spiro-azabicyclic systems based on the azabicyclo[3.2.0]heptane framework, demonstrating the continued importance of this structural class in modern organic synthesis. These developments underscore the ongoing significance of compounds like this compound as platforms for accessing new molecular architectures with potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name

tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFRPUSUNQPJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619555
Record name tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663172-78-9
Record name tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Preparation Methods

Synthetic Routes

The synthesis generally involves multi-step sequences combining ring formation, functional group introduction, and protection strategies:

  • Starting Materials: Commonly, suitable amines or amino alcohols are used as precursors, often combined with bicyclic ketones or related intermediates to form the azabicyclo framework.
  • Cyclization: The bicyclic core is constructed via intramolecular cyclization reactions under controlled conditions to ensure the correct ring fusion and stereochemistry. This step is critical due to the ring strain inherent in the bicyclo[3.2.0] system.
  • Hydroxyl Group Introduction: The 6-hydroxy substituent can be introduced either by selective oxidation of a precursor or by using hydroxy-substituted starting materials.
  • Esterification: The tert-butyl ester is typically introduced by reaction with tert-butyl chloroformate (Boc anhydride) or via direct esterification of the carboxylic acid intermediate under mild conditions to avoid racemization or side reactions.
  • Protection/Deprotection: The nitrogen atom is often protected as a Boc (tert-butoxycarbonyl) group during synthesis to prevent unwanted side reactions and to facilitate purification.

Reaction Conditions and Catalysts

  • Bases: Triethylamine or other organic bases are used to neutralize acids formed during esterification and to promote nucleophilic attack.
  • Solvents: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for esterification and cyclization steps.
  • Temperature: Reactions are typically conducted at low to moderate temperatures (0–40 °C) to control reaction rates and stereoselectivity.
  • Atmosphere: An inert atmosphere (nitrogen or argon) is often maintained to prevent oxidation of sensitive intermediates.

Industrial Scale Considerations

  • Continuous Flow Reactors: For large-scale production, continuous flow systems are employed to enhance reaction control, reproducibility, and safety.
  • Purification: Chromatographic techniques, including gradient elution, are optimized to separate stereoisomers and remove impurities.
  • Quality Control: High-purity reagents and stringent analytical methods (e.g., NMR, HPLC) ensure batch-to-batch consistency.

Detailed Research Findings and Analysis

Aspect Details
Key Synthetic Challenge Controlling stereochemistry during ring closure to avoid formation of isomeric bicyclo[3.1.1] systems.
Mechanistic Insights Quantum mechanical modeling (DFT) helps predict transition states and ring strain effects, guiding reaction optimization.
Functional Group Compatibility The hydroxyl and Boc groups require mild conditions to prevent deprotection or side reactions.
Yield Optimization Careful control of temperature, solvent polarity, and reagent stoichiometry improves yield and purity.
Purification Techniques Chromatography with tailored solvent gradients to separate closely related bicyclic isomers.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Outcome/Notes
1 Formation of bicyclic azabicyclo core Cyclization of amine with bicyclic ketone; base (e.g., triethylamine) Formation of bicyclic intermediate with controlled stereochemistry
2 Introduction of hydroxyl group Selective oxidation or use of hydroxy-substituted precursor Hydroxyl group installed at 6-position
3 Esterification of carboxylic acid tert-Butyl chloroformate, base, inert atmosphere Formation of tert-butyl ester protecting group
4 Purification and isolation Chromatography (silica gel, gradient elution) High-purity tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways . The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate

  • CAS : 1017789-34-2
  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • Key Differences :
    • Contains two nitrogen atoms (3,6-diaza) in the bicyclic framework compared to the single nitrogen (3-aza) in the target compound.
    • Lacks the hydroxyl group at position 6, reducing polarity and hydrogen-bonding capacity.
    • Applications: Used as a building block in peptidomimetics and kinase inhibitors due to its dual nitrogen sites .

tert-Butyl 6-Amino-3-azabicyclo[3.2.0]heptane-3-carboxylate

  • CAS : 1250884-66-2
  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • Key Differences: Substitutes the hydroxyl group with an amino group (-NH₂), enhancing nucleophilicity and enabling participation in coupling reactions. Applications: Intermediate in the synthesis of antiviral and anticancer agents .

tert-Butyl 6-Oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

  • CAS : 663172-80-3
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Key Differences :
    • Features a keto group (-C=O) at position 6 instead of a hydroxyl group, increasing electrophilicity and reactivity in cycloaddition reactions.
    • Applications: Precursor for generating sp³-rich scaffolds in drug discovery .

tert-Butyl 6-Hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • CAS : 1540700-97-7
  • Molecular Formula: C₁₀H₁₇NO₃
  • Molecular Weight : 199.25 g/mol
  • Key Differences: Smaller bicyclic system (3.1.0 hexane vs. Applications: Less common in pharmaceuticals due to synthetic challenges .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
Target Compound 663172-78-9 C₁₁H₁₉NO₃ 213.27 -OH Pharmaceutical intermediates
3,6-Diaza variant 1017789-34-2 C₁₀H₁₈N₂O₂ 198.26 None Kinase inhibitors
6-Amino variant 1250884-66-2 C₁₀H₁₈N₂O₂ 198.26 -NH₂ Antiviral agents
6-Oxo variant 663172-80-3 C₁₁H₁₇NO₃ 211.26 -C=O Scaffold synthesis
Hexane-ring variant (3.1.0) 1540700-97-7 C₁₀H₁₇NO₃ 199.25 -OH Niche research applications

Commercial Availability and Pricing

  • Target Compound : Priced at $57/100 mg (95% purity), with bulk pricing up to $4,479/10 g .
  • 6-Amino Variant: Available at $107/50 mg (98% purity), reflecting higher demand in medicinal chemistry .

Biological Activity

Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, with the CAS number 663172-78-9, is a bicyclic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthetic pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.28 g/mol
  • SMILES Notation : OC1CC2C1CN(C2)C(=O)OC(C)(C)C

This compound features a bicyclic structure that is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds within the azabicyclo family exhibit various biological activities, particularly in the realm of pharmacology. The mechanisms through which this compound exerts its effects include:

  • Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial strains, suggesting potential for this compound as an antimicrobial agent.
  • Neuropharmacological Effects : The bicyclic structure may interact with neurotransmitter systems, potentially influencing cognitive functions and mood regulation.
  • Enzyme Inhibition : Some azabicyclo compounds are known to act as enzyme inhibitors, which can be crucial in therapeutic contexts such as cancer treatment.

Antimicrobial Activity

A study published in MDPI highlighted the role of bicyclic compounds in designing novel antibiotics. The structural analogs of tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane have been evaluated for their antibacterial properties against pathogens like Acinetobacter baumannii, with promising results suggesting that they may serve as effective beta-lactamase inhibitors .

Neuropharmacological Research

Research has indicated that derivatives of azabicyclo compounds can modulate neurotransmitter release and uptake, presenting potential applications in treating neurological disorders. A review discussed various derivatives and their interactions with serotonin and dopamine receptors, which could be relevant for developing treatments for depression and anxiety disorders .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological Activity
This compound663172-78-9Potential antimicrobial and neuropharmacological effects
Sulbactam68373-55-7Beta-lactamase inhibitor, antibacterial activity
Durlobactam1552266-34-8Protects sulbactam from degradation, enhances antibacterial efficacy

Q & A

Basic Questions

Q. What synthetic strategies are effective for producing tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via selective reduction of the 6-oxo derivative (tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate) using reducing agents like sodium borohydride or catalytic hydrogenation. The oxo precursor itself is synthesized through cyclization of amino acid derivatives or via Diels-Alder reactions followed by Boc protection . Key steps include:

  • Cyclization : Formation of the bicyclic core using precursors like β-lactams or aziridines.
  • Protection : Introduction of the tert-butyloxycarbonyl (Boc) group to stabilize reactive amines .
  • Reduction : Conversion of the 6-oxo group to a hydroxy group under controlled conditions to avoid over-reduction .

Q. How is this compound characterized structurally, and what spectroscopic markers are critical?

  • Methodological Answer :

  • NMR : The hydroxy proton at position 6 appears as a broad singlet (~δ 1.5-2.5 ppm in 1^1H NMR), while the Boc group’s tert-butyl protons resonate as a singlet at δ 1.4 ppm. The bicyclic core protons show splitting patterns consistent with constrained geometries (e.g., δ 3.0-4.0 ppm for bridgehead protons) .
  • IR : A strong carbonyl stretch at ~1680-1720 cm1^{-1} confirms the Boc group, while the hydroxy group shows a broad O-H stretch at ~3200-3400 cm1^{-1} .
  • Mass Spectrometry : The molecular ion peak at m/z 198.26 (C10_{10}H18_{18}N2_2O2_2) confirms the molecular weight .

Q. What stability considerations are critical for handling and storage?

  • Methodological Answer : The compound is sensitive to moisture and heat. Storage at 2–8°C in a sealed, dry environment under inert gas (e.g., nitrogen) is recommended. Degradation pathways include Boc group cleavage under acidic/basic conditions and oxidation of the hydroxy group .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/trans isomers) impact synthesis and bioactivity?

  • Methodological Answer : The bicyclo[3.2.0]heptane core introduces two chiral centers (positions 1 and 5). Diastereomers are resolved using chiral HPLC (e.g., Chiralpak AD-H column) or via diastereomeric salt formation. Stereochemistry significantly affects pharmacological activity; for example, the (1R,5S) configuration may enhance binding to bacterial penicillin-binding proteins compared to (1S,5R) .

Q. What role does this compound play in β-lactam antibiotic research?

  • Methodological Answer : It serves as a key intermediate for synthesizing β-lactamase inhibitors or carbapenem analogs. The hydroxy group at position 6 can be functionalized to introduce sulfone or boronic acid moieties, enhancing β-lactamase inhibition (e.g., similar to sulbactam derivatives) . In vitro studies on chromium(III) complexes of related azabicyclo compounds show antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .

Q. How can researchers resolve contradictions in pharmacological data due to impurities or diastereomers?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect impurities (e.g., residual oxo precursor or Boc-deprotected byproducts) .
  • Diastereomer Separation : Employ preparative chromatography or recrystallization. Verify configurations via X-ray crystallography or NOE NMR experiments .
  • Bioactivity Validation : Compare MIC values of isolated diastereomers against control strains to identify active stereoisomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

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